L-Isoserine
CAS No.: 632-13-3
Cat. No.: VC21538156
Molecular Formula: C4H6ClNO3
Molecular Weight: 105,1 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 632-13-3 |
---|---|
Molecular Formula | C4H6ClNO3 |
Molecular Weight | 105,1 g/mole |
IUPAC Name | (2S)-3-amino-2-hydroxypropanoic acid |
Standard InChI | InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 |
Standard InChI Key | DLDTUYIGYMNERN-UHFFFAOYSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)O)N |
SMILES | C(C(C(=O)O)O)N |
Canonical SMILES | C(C(=O)O)NC(=O)CCl |
Melting Point | 235.0 °C |
Chemical Properties and Structure
Physical and Chemical Characteristics
L-Isoserine exhibits specific physical and chemical properties that determine its behavior in various chemical and biological systems. The compound appears as a white to almost white crystalline powder or crystals with the following properties:
Property | Value |
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CAS Number | 632-13-3 |
Molecular Formula | C₃H₇NO₃ |
Molecular Weight | 105.09 |
Melting Point | 199-201°C (decomposition) |
Boiling Point | 386.6±27.0°C at 760 mmHg |
Density | 1.415±0.06 g/cm³ |
Physical Form | Powder to crystal |
Color | White to almost white |
Water Solubility | Slightly soluble |
Sensitivity | Moisture sensitive |
L-Isoserine contains both carboxylic acid and amine functional groups, giving it amphoteric properties typical of amino acids. The presence of a hydroxyl group at the α-carbon position provides additional reactivity and hydrogen bonding capacity .
Structural Identifiers and Representation
The structure of L-Isoserine can be represented through various chemical notations:
Identifier | Value |
---|---|
IUPAC Name | (2S)-3-amino-2-hydroxypropanoic acid |
Common Synonyms | (S)-Isoserine, (S)-2-hydroxy-β-alanine, (-)-3-Amino-L-lactic acid |
InChI | InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 |
SMILES | C(O)(=O)C@@HCN |
The stereochemistry of L-Isoserine is crucial for its biological activity, with the (S)-configuration at the α-carbon being the naturally occurring and biologically relevant form .
Synthesis Methods and Challenges
Conventional Synthesis Approaches
Various synthetic approaches have been developed to produce L-Isoserine derivatives with high diastereoselectivity. These include:
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Condensation reactions using chiral auxiliaries
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Stereoselective reduction of precursors
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Enzymatic resolution methods
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"One-pot" processes for improved efficiency
The development of efficient synthetic routes for L-Isoserine remains an active area of research, with particular focus on methods that can deliver high stereoselectivity and yield .
Innovative Synthesis Approaches
Recent patent literature describes a "one-pot" process for preparing isoserine derivatives with high diastereoselectivity. This approach avoids the isolation of intermediates and delivers the final threo diastereoisomers after a simple crystallization step. The method utilizes:
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In situ generation of imine from aldehyde and amine (preferably benzylamine) in acetonitrile
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Addition of silyl derivative at low temperature (-30°C)
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Catalytic reaction followed by treatment with trimethylsilyl chloride in alcohol
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Crystallization to isolate the pure diastereoisomer
This approach is considered superior to conventional methods as it simplifies the procedure, eliminates the need for isolation of unstable intermediates, and avoids complex chromatographic purifications .
Biological Activity and Applications
Enzyme Inhibition Properties
L-Isoserine has demonstrated significant biological activity, particularly as an enzyme inhibitor. Research findings indicate that:
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L-Isoserine inhibits Aminopeptidase N (APN) with an IC₅₀ value of 563 μM, suggesting potential as a lead compound for further optimization .
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The L-isoserine-L-leucine dipeptide exhibits moderate aminopeptidase B inhibitory activity with an IC₅₀ of 140 μM, indicating that incorporation of an amino acid to L-isoserine may enhance its inhibitory properties against APN .
These findings suggest that L-Isoserine derivatives could serve as scaffolds for developing novel enzyme inhibitors with potential therapeutic applications.
Neurological Effects
Research has revealed that L-Isoserine induces long-lasting effects by increasing the expression of GAT3 (glial GABA transporter) in peri-infarct regions. This property suggests potential applications in the treatment of neurological conditions, particularly those involving ischemic stroke .
As a GAT3 selective substrate, L-Isoserine has been shown to upregulate GAT3 expression and increase functional recovery after focal ischemic stroke in mice. This mechanism represents a novel approach to neuroprotection and recovery following cerebral ischemia .
Role in Pharmaceutical Research
Presence in Bioactive Compounds
L-Isoserine and related β-hydroxy-β-amino acids are important structural components in molecules of significant biological interest. These include:
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Ornicorrugatin - a lipopeptidic siderophore
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Potent human renin inhibitor polypeptides
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Amastatin - a tetrapeptide with immunoregulatory, antitumor, and antibacterial activity
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Microginin - a bioactive peptide
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Threo-β-benzyloxyaspartate (TBOA) - the first non-transportable blocker for all subtypes of excitatory amino acid transporters (EAATs)
The incorporation of L-Isoserine into these compounds highlights its significance in drug discovery and development, particularly for peptide-based therapeutics.
Applications in Drug Development
L-Isoserine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. Its unique structure and reactivity make it valuable for:
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Peptide synthesis, particularly solution-phase approaches
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Development of enzyme inhibitors
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Creation of stereochemically defined building blocks for complex molecules
The compound's application in solution-phase peptide synthesis is particularly valuable for developing novel bioactive peptides and peptidomimetics with potential therapeutic applications.
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